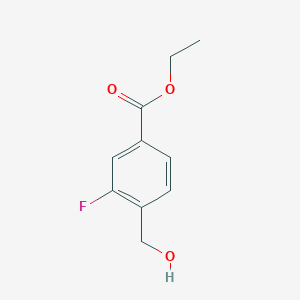

Ethyl 3-fluoro-4-(hydroxymethyl)benzoate

Description

Ethyl 3-fluoro-4-(hydroxymethyl)benzoate is a fluorinated aromatic ester featuring a hydroxymethyl (-CH₂OH) substituent at the 4-position and a fluorine atom at the 3-position of the benzene ring, with an ethyl ester group at the 1-position. The fluorine atom imparts metabolic stability and influences electronic properties, while the hydroxymethyl group enables further derivatization, such as oxidation to carboxylic acids or esterification .

Properties

IUPAC Name |

ethyl 3-fluoro-4-(hydroxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-5,12H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLXMXQUULNOAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-fluoro-4-(hydroxymethyl)benzoate typically involves the esterification of 3-fluoro-4-(hydroxymethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the hydroxymethyl group is converted to a carboxyl group, forming ethyl 3-fluoro-4-carboxybenzoate.

Reduction: Reduction of the ester group can yield the corresponding alcohol, ethyl 3-fluoro-4-(hydroxymethyl)benzyl alcohol.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Ethyl 3-fluoro-4-carboxybenzoate.

Reduction: Ethyl 3-fluoro-4-(hydroxymethyl)benzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-fluoro-4-(hydroxymethyl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.

Industry: It serves as a precursor for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-4-(hydroxymethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxymethyl group may participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Structural and Functional Similarities

The compound shares structural similarities with several benzoate derivatives (Table 1). Key analogs include:

Table 1: Structural Analogs and Similarity Scores

| Compound Name | CAS No. | Substituents (Positions) | Similarity Score | Key Differences |

|---|---|---|---|---|

| Ethyl 3-fluoro-4-formylbenzoate | 114312-57-1 | 3-F, 4-CHO | 0.98 | Formyl vs. hydroxymethyl |

| Ethyl 3-fluoro-2-methylbenzoate | 87808-48-8 | 3-F, 2-CH₃ | 0.98 | Methyl position (2 vs. 4) |

| Methyl 3-fluoro-4-(hydroxymethyl)benzoate | 937636-18-5 | 3-F, 4-CH₂OH, methyl ester | 0.94 | Ester group (methyl vs. ethyl) |

| Ethyl 4-fluorobenzoate | 708-25-8 | 4-F | 0.95 | Lack of 3-F and hydroxymethyl |

Key Observations :

- Ethyl 3-fluoro-4-formylbenzoate (similarity 0.98) replaces the hydroxymethyl with a formyl group, making it more reactive toward nucleophilic additions (e.g., Grignard reactions) but less stable under acidic conditions .

- Mthis compound (similarity 0.94) differs only in the ester group (methyl vs. ethyl), which affects solubility and volatility. Ethyl esters generally exhibit higher lipophilicity, enhancing solubility in organic solvents .

Reactivity Trends :

- Formyl analogs (e.g., Ethyl 3-fluoro-4-formylbenzoate) undergo rapid nucleophilic additions, whereas hydroxymethyl derivatives are more suited for oxidation or esterification.

- Ethyl esters (vs. methyl) improve solubility in non-polar solvents, as seen in Rf values (e.g., compound 52: Rf = 0.63 in hexane:ethyl acetate 4:1) .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

| Compound Name | Melting Point (°C) | Polarity (Rf) | Solubility |

|---|---|---|---|

| This compound | Not reported | Estimated low | Moderate in polar solvents |

| Mthis compound | Not reported | Higher than ethyl analog | High in methanol |

| Ethyl 4-fluorobenzoate | 34–36 | 0.51 (hexane:EA 4:1) | High in ether |

| Ethyl 4-((3-(butylamino)...)benzoate (52) | 56–59 | 0.63 (hexane:EA 4:1) | Low in water |

Key Insights :

- The hydroxymethyl group increases polarity, reducing Rf values in thin-layer chromatography (TLC) compared to non-hydroxylated analogs .

- Ethyl esters generally exhibit lower melting points than methyl esters due to reduced crystallinity .

Biological Activity

Ethyl 3-fluoro-4-(hydroxymethyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate structure with a hydroxymethyl group and a fluorine atom. The presence of the fluorine atom can enhance the compound's stability and bioactivity, while the hydroxymethyl group may facilitate interactions with biological targets.

- Molecular Formula : C10H11F O3

- Molecular Weight : Approximately 200.19 g/mol

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties. It may inhibit microbial growth by disrupting cell wall synthesis or interfering with enzyme activity, similar to other benzoate derivatives.

- Enzyme Modulation : The fluorine atom can enhance binding affinity to enzymes, potentially modulating their activity. This is significant in the context of drug development, where enzyme inhibition is a common therapeutic strategy .

Biological Activity Studies

Several studies have explored the biological activity of this compound, including:

- Antiviral Activity : Research has indicated that compounds with similar structures exhibit antiviral properties. For instance, fluoro-containing nucleosides have shown efficacy against hepatitis B virus (HBV) and HIV .

- Neuropharmacological Effects : Some studies suggest that modifications like fluorination can enhance the pharmacological properties of compounds, impacting locomotor activity in animal models.

Case Study 1: Antimicrobial Properties

In a study investigating the antimicrobial efficacy of various benzoate derivatives, this compound was tested against several bacterial strains. The results indicated significant inhibition of growth, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Study 2: Antiviral Activity

A related study focused on the antiviral potential of fluoro-substituted compounds against HBV. This compound demonstrated moderate antiviral activity, supporting further investigation into its mechanism and efficacy.

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Ethyl 3-fluoro-4-(OH)Bz | 25 | >100 | >4 |

| Reference Compound A | 10 | >50 | >5 |

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Direct Fluorination : Utilizing fluorinating agents to introduce the fluorine atom at the para position.

- Hydroxymethylation : Employing hydroxymethylation reactions on substituted benzoic acids to introduce the hydroxymethyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.